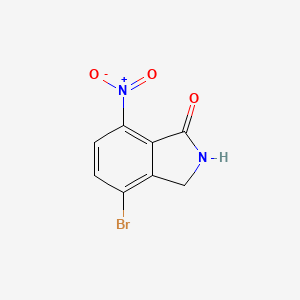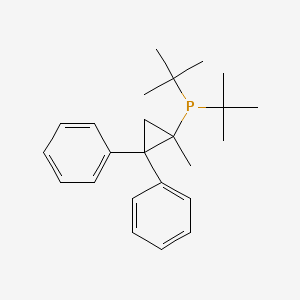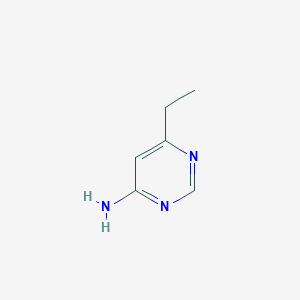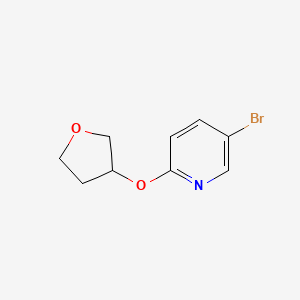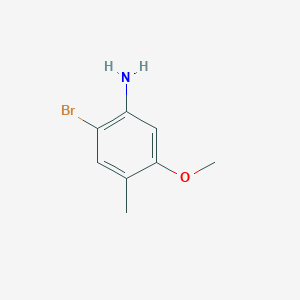
2-Bromo-5-methoxy-4-methylaniline
Übersicht
Beschreibung
The compound 2-Bromo-5-methoxy-4-methylaniline is a brominated and methoxylated aniline derivative. Aniline derivatives are important in various chemical industries and are used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of bromine and methoxy groups on the aromatic ring can significantly alter the chemical and physical properties of the compound, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related brominated and methoxylated compounds has been described in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares some structural similarities with 2-Bromo-5-methoxy-4-methylaniline, involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and methylamine, followed by regioselective methoxylation and bromination steps to yield the final product in an overall yield of 67% . Another related synthesis is the preparation of 2-bromo-4-methoxyaniline in an ionic liquid, which was obtained from p-methoxyaniline via bromination, yielding a product with 98.2% yield and 99.5% purity . These methods highlight the importance of regioselectivity and the use of environmentally benign conditions in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of brominated and methoxylated compounds can be complex and is often determined using X-ray crystallography. For example, the crystalline structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole were elucidated, revealing the monoclinic system and space group details . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
Brominated aniline derivatives can undergo various chemical reactions due to the presence of reactive bromine atoms. For instance, regiospecific allylic bromination has been used to synthesize a series of brominated ketones, which can be further applied in heterocyclic synthesis . Additionally, the reactivity of brominated compounds with nucleophiles, such as BBr3, can lead to demethylation reactions, as seen in the synthesis of arylphenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxylated aniline derivatives are influenced by the substituents on the aromatic ring. These properties include melting points, boiling points, solubility, and stability, which are essential for the practical application of these compounds. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid have been compared, highlighting the importance of intermolecular interactions such as hydrogen bonding and Br...O interactions in determining these properties .
Wissenschaftliche Forschungsanwendungen
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVJMLYQPNCPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-4-methylaniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)
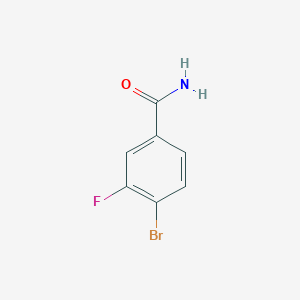
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

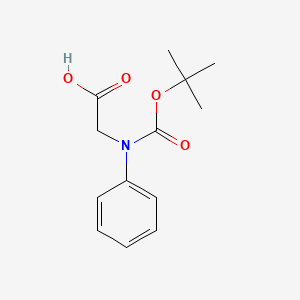
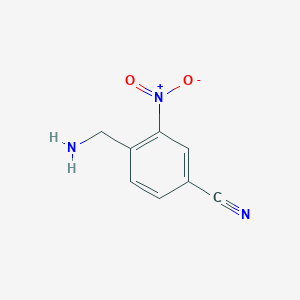
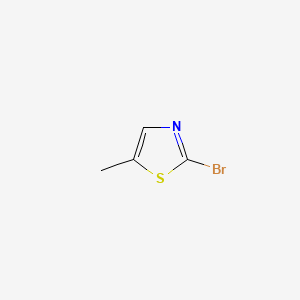
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)
